molecular formula C9H16N2O3S B15204498 tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate

tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate

Cat. No.: B15204498
M. Wt: 232.30 g/mol
InChI Key: WPGAXEIKZUXARV-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate: is a chemical compound with the molecular formula C9H16N2O3S It is a derivative of carbamate, featuring a tert-butyl group and a thietan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thietan derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thietan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted carbamates or thietan derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the design of enzyme inhibitors or as a scaffold for the development of bioactive molecules.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved can vary based on the specific enzyme or biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

tert-butyl N-(3-carbamoylthietan-3-yl)carbamate

InChI

InChI=1S/C9H16N2O3S/c1-8(2,3)14-7(13)11-9(6(10)12)4-15-5-9/h4-5H2,1-3H3,(H2,10,12)(H,11,13)

InChI Key

WPGAXEIKZUXARV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CSC1)C(=O)N

Origin of Product

United States

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